molecular formula C22H23N3O4 B2942392 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide CAS No. 880810-29-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

Cat. No. B2942392
CAS RN: 880810-29-7
M. Wt: 393.443
InChI Key: HRGHNXNQGNSQKH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide, also known as DHBNQ, is a synthetic compound that has been widely used in scientific research. DHBNQ belongs to the class of quinazolinone derivatives and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Pharmacological and Structure-Activity Relationships

Quinazoline derivatives, including compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide, have been explored for their pharmacological properties. A study focusing on N-substituted quinazolinone derivatives revealed their potential as diuretic and antihypertensive agents, with significant activity demonstrated in rats (Rahman et al., 2014).

Antitumor Activity

Research has also delved into the antitumor potential of quinazoline analogues. Some novel quinazolinone derivatives have shown broad-spectrum antitumor activity, being more potent than the control agent 5-FU in certain cases. This includes their activity against CNS, renal, breast cancer, and leukemia cell lines (Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

Thioxoquinazolinone derivatives, related to the compound , have been synthesized and tested for their antimicrobial and anticonvulsant activities. These compounds displayed broad spectrum activity against various bacteria and fungi, as well as potent anticonvulsant properties (Rajasekaran et al., 2013).

Anti-inflammatory and Psychotropic Activity

A study on N-[(benzo)thiazol-2-yl]-alkanamide derivatives, which are structurally similar, revealed marked anti-inflammatory and psychotropic activities in vivo. These compounds demonstrated significant sedative action and selective cytotoxic effects on tumor cell lines (Zablotskaya et al., 2013).

Chemical Synthesis and Characterization

Chemical synthesis and characterization of similar compounds have been a focus in various studies, contributing to the understanding of their potential therapeutic applications. For example, the synthesis of isoquinolin-1(2H)-one and oxazole derivatives provided insight into the chemical properties and potential applications of these compounds (Niu et al., 2018).

Antioxidant Activity

Fused heterocyclic compounds derived from tetrahydropyrimidine, which are structurally related, have been studied for their antioxidant activities. This research contributes to the understanding of the potential health benefits of these compounds (Salem et al., 2015).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-21(24-16-9-10-19-20(14-16)29-13-12-28-19)8-2-1-5-11-25-15-23-18-7-4-3-6-17(18)22(25)27/h3-4,6-7,9-10,14-15H,1-2,5,8,11-13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGHNXNQGNSQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

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